molecular formula C19H19FN6O3 B2411983 Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2034340-89-9

Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2411983
CAS No.: 2034340-89-9
M. Wt: 398.398
InChI Key: MOOCKONVFODCPD-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H19FN6O3 and its molecular weight is 398.398. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O3/c1-2-28-19(27)26-9-7-25(8-10-26)17-14(11-21-12-22-17)18-23-16(24-29-18)13-5-3-4-6-15(13)20/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOCKONVFODCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the oxadiazole core : The initial step includes the reaction of 2-fluorophenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring.
  • Pyrimidine ring synthesis : The oxadiazole derivative is then reacted with pyrimidine derivatives to introduce the pyrimidine moiety.
  • Piperazine attachment : Finally, a piperazine ring is introduced through a coupling reaction, leading to the formation of the target compound.

Anticancer Properties

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance:

  • Cytotoxicity : One study reported that compounds with similar structures showed IC50 values in the range of 0.122.78μM0.12-2.78\,\mu M against various cancer cell lines such as MCF-7 and A549 . This suggests that this compound may possess comparable or enhanced cytotoxic effects.
CompoundCell LineIC50 (µM)
Compound AMCF-715.63
Compound BA5490.12 - 2.78

The mechanism by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Similar compounds have been shown to increase p53 expression and activate caspase pathways leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds derived from oxadiazoles have demonstrated the ability to halt the cell cycle at various phases, particularly G2/M phase, thereby inhibiting proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The presence of electron-withdrawing groups (EWGs) such as fluorine on the phenyl ring enhances biological activity by increasing electron deficiency and improving interaction with target proteins .

Comparative Analysis

A comparative analysis of similar oxadiazole derivatives reveals that modifications in substituents can significantly influence their anticancer potency:

DerivativeSubstituentActivity
Compound CNo FluorineLow
Compound DFluorine PresentHigh

Case Studies

Several studies have highlighted the promising biological activities of related compounds:

  • In Vivo Studies : In vivo studies using xenograft models demonstrated that certain oxadiazole derivatives inhibited tumor growth effectively without significant toxicity .
  • Combination Therapies : Some studies suggest that combining these compounds with existing chemotherapeutics could enhance therapeutic efficacy while reducing side effects .

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate exhibits several biological activities:

1. Anticancer Properties

  • Several studies have demonstrated its potential as an anticancer agent. For instance, derivatives similar to this compound have shown significant apoptosis induction in cancer cell lines such as MCF-7, suggesting its role in cancer therapy .

2. Antimicrobial Activity

  • The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural components enhance interaction with microbial enzymes, which may inhibit growth and replication .

3. Enzyme Inhibition

  • It may act as an inhibitor for specific enzymes involved in disease processes, contributing to its therapeutic potential against metabolic disorders .

Case Studies

Several case studies have documented the effectiveness of this compound:

StudyFocusFindings
Anticancer Study on MCF-7 Cells Evaluated apoptosis inductionShowed a significant increase in apoptosis (58.29-fold) compared to untreated controls .
Molecular Docking Studies Interaction with cancer targetsIndicated favorable binding interactions with EGFR and PI3K pathways .
Antimicrobial Efficacy Tested against S. aureus and E. coliDemonstrated good efficacy in inhibiting bacterial growth .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of reaction conditions. Critical steps include:
  • Coupling reactions : Formation of the oxadiazole ring via cyclization of appropriate precursors (e.g., amidoximes with carboxylic acid derivatives) under dehydrating conditions .
  • Piperazine functionalization : Introduction of the piperazine-carboxylate group via nucleophilic substitution or condensation reactions, often using DMF as a solvent and bases like triethylamine to facilitate deprotonation .
  • Purification : Column chromatography or recrystallization is essential to isolate intermediates and the final product. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the integration of protons and carbons, particularly for distinguishing fluorophenyl and oxadiazole moieties .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize target-agnostic assays to identify potential bioactivity:
  • Broad-spectrum kinase inhibition assays : Use ADP-Glo™ kinase assays to screen against a panel of 50+ kinases .
  • Cytotoxicity profiling : Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data from different studies be reconciled?

  • Methodological Answer : Contradictions in SAR often arise from variations in assay conditions or substituent electronic effects. Mitigation strategies include:
  • Standardized assays : Re-test analogs under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural contributions .
  • Computational modeling : Perform density functional theory (DFT) calculations to assess electron-withdrawing/donating effects of the 2-fluorophenyl group on oxadiazole ring polarization .
  • Meta-analysis : Compare data across studies with similar targets (e.g., kinase vs. GPCR-focused studies) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer : Stability challenges include hydrolysis of the ester group and oxadiazole ring degradation. Solutions involve:
  • pH stability studies : Use phosphate buffers (pH 2–9) to identify degradation hotspots. LC-MS can track hydrolytic byproducts (e.g., free piperazine) .
  • Formulation additives : Co-solvents like PEG-400 or cyclodextrins improve solubility and reduce ester hydrolysis .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions, guiding storage conditions (e.g., -20°C under nitrogen) .

Q. How can computational docking studies predict target interactions for this compound?

  • Methodological Answer : Molecular docking requires careful parameterization:
  • Protein preparation : Retrieve crystal structures (e.g., from PDB) and perform energy minimization using AMBER .
  • Ligand parametrization : Assign partial charges to the fluorophenyl group using the RESP method in Gaussian .
  • Binding mode validation : Compare docking poses with experimental data (e.g., mutagenesis or SPR binding kinetics) .

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